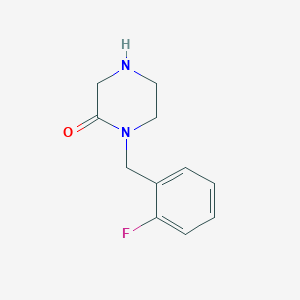

1-(2-Fluorobenzyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Fluorobenzyl)piperazin-2-one” is an organic compound with the molecular formula C11H13FN2O . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in several studies . A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones .Molecular Structure Analysis

The piperazine ring in the compound adopts a chair conformation . The dihedral angle between the fluoro-phenyl ring and the four planar C atoms of the piperazine chair is 78.27 (7)° .Chemical Reactions Analysis

The compound is involved in a series of chemical reactions, including a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 208.232 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Medicinal Chemistry

“1-(2-Fluorobenzyl)piperazin-2-one” is utilized in medicinal chemistry as a building block for the synthesis of various pharmacologically active compounds. Its structure serves as a key intermediate in the development of molecules with potential therapeutic effects. For example, it can be used to create ligands that bind to specific receptors in the brain, which may lead to new treatments for neurological disorders .

Organic Synthesis

In the realm of organic synthesis, this compound is employed in the creation of complex molecules through selective reactions. Its reactivity allows chemists to introduce fluorine atoms into target molecules, which can significantly alter the physical and chemical properties of these compounds, such as their metabolic stability and membrane permeability .

Materials Science

“1-(2-Fluorobenzyl)piperazin-2-one” finds applications in materials science as a precursor for the synthesis of novel materials. Its incorporation into polymers and other macromolecules can impart unique characteristics like enhanced durability and chemical resistance, making it valuable for creating advanced materials for industrial use .

Environmental Science

This compound’s role in environmental science is linked to its potential use in the development of environmentally friendly chemicals. Researchers are exploring its use in the synthesis of biodegradable materials, which could help reduce pollution and promote sustainability .

Pharmacology

Pharmacological research leverages “1-(2-Fluorobenzyl)piperazin-2-one” to study its effects on biological systems. It may serve as a pharmacophore, a part of a molecule responsible for its biological action, which can be crucial in the design of new drugs with specific actions on target enzymes or receptors .

Biotechnology

In biotechnology, this compound is explored for its potential in bioconjugation techniques, where it can be used to link biomolecules to various substrates or to each other. This application is particularly important in the field of targeted drug delivery, where it can be used to attach therapeutic agents to antibodies or other targeting molecules .

Mechanism of Action

Safety and Hazards

Future Directions

The development of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs is highly appealing . This approach appears particularly suited for the synthesis of heterocyclic compounds, which are abundant structural cores in natural products and pharmaceuticals .

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTMKYQLLVZDID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602373 |

Source

|

| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)piperazin-2-one | |

CAS RN |

893747-85-8 |

Source

|

| Record name | 1-[(2-Fluorophenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.